molecular formula C18H16N2O3S2 B11052232 Ethyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}benzoate

Ethyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}benzoate

Cat. No.: B11052232
M. Wt: 372.5 g/mol
InChI Key: FOCVQJJPAJSGGN-UHFFFAOYSA-N
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Description

ETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZOATE is a complex organic compound that features a benzothiazole moiety linked to an ethyl benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZOATE typically involves the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with carbon disulfide and an appropriate base, followed by cyclization.

    Acetylation: The benzothiazole derivative is then acetylated using acetic anhydride or acetyl chloride.

    Coupling with Ethyl Benzoate: The acetylated benzothiazole is then coupled with ethyl benzoate in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Acidic or basic hydrolysis conditions can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Carboxylic acids.

Scientific Research Applications

ETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZOATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial or fungal infections.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of ETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole moiety is particularly effective in interacting with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C18H16N2O3S2

Molecular Weight

372.5 g/mol

IUPAC Name

ethyl 2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]benzoate

InChI

InChI=1S/C18H16N2O3S2/c1-2-23-17(22)12-7-3-4-8-13(12)19-16(21)11-24-18-20-14-9-5-6-10-15(14)25-18/h3-10H,2,11H2,1H3,(H,19,21)

InChI Key

FOCVQJJPAJSGGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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